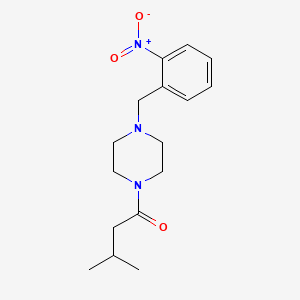
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine, also known as ANL-151, is a novel compound that has been gaining attention in the scientific community for its potential applications in various research fields.
作用機序
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine selectively inhibits the activity of PKCε by binding to a specific site on the protein. PKCε is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKCε, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can alter these cellular processes and potentially have therapeutic effects.
生化学的および生理学的効果
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to have specific effects on cellular signaling pathways that are involved in addiction, chronic pain, and cancer. In addiction and chronic pain, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to reduce the development of tolerance and dependence, as well as alleviate pain. In cancer, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to induce cell death and inhibit tumor growth.
実験室実験の利点と制限
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity, and potency. However, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine also has some limitations, including its relatively short half-life and potential off-target effects.
将来の方向性
There are several future directions for 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine research, including exploring its potential therapeutic applications in addiction, chronic pain, and cancer. Additionally, further research is needed to understand the precise mechanisms of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's effects on cellular signaling pathways and to develop more potent and selective compounds based on 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's structure. Finally, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's potential off-target effects and toxicity need to be further investigated to ensure its safety for clinical use.
合成法
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylbutanoyl chloride with 2-nitrobenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine.
科学的研究の応用
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to selectively inhibit the activity of a specific protein called protein kinase C epsilon (PKCε), which is involved in the development of addiction and chronic pain. 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has also been shown to have anti-tumor effects in certain types of cancer cells.
特性
IUPAC Name |
3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)11-16(20)18-9-7-17(8-10-18)12-14-5-3-4-6-15(14)19(21)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYJPUHMCNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354423 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
CAS RN |
5931-97-5 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

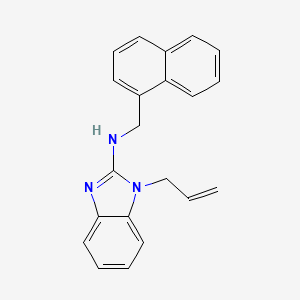
![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
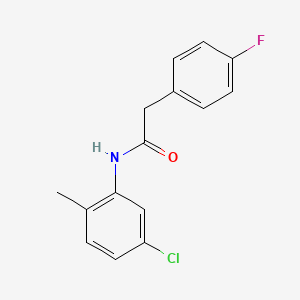
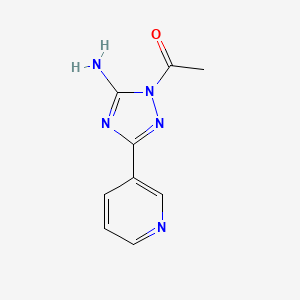
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
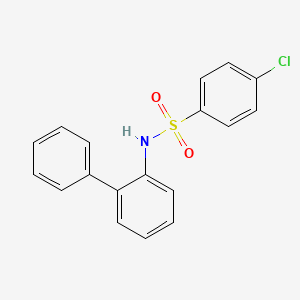
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)